Cas no 89598-97-0 (5-Bromo-2-hydroxyphenylboronic acid)

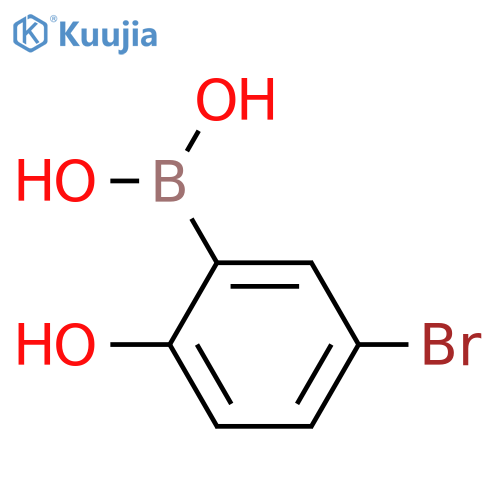

89598-97-0 structure

商品名:5-Bromo-2-hydroxyphenylboronic acid

CAS番号:89598-97-0

MF:C6H6BBrO3

メガワット:216.825041294098

MDL:MFCD00093408

CID:719986

PubChem ID:44118764

5-Bromo-2-hydroxyphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- (5-Bromo-2-hydroxyphenyl)boronic acid

- (5-Bromo-2-Hydroxy)Benzeneboronic Acid

- 5-Bromo-2-hydroxybenzeneboronic acid

- 5-Bromo-2-hydroxyphenylboronic acid

- Benzeneboronic acid,5-bromo-2-hydroxy- (6CI,7CI)

- 5-Bromo-2-hydroxybenzeneboronicacid

- (5-Bromo-2-hydroxyphenyl)boronicacid

- AB03340

- Z1034

- D71386

- B-(5-Bromo-2-hydroxyphenyl)boronic acid (ACI)

- Benzeneboronic acid, 5-bromo-2-hydroxy- (6CI, 7CI)

- SCHEMBL3610834

- 2-Borono-4-bromophenol

- (5-Bromo-2-hydroxyphenyl)boronic acid; 2-Borono-4-bromophenol

- BS-23897

- DTXSID30656973

- MFCD00093408

- DB-057146

- C6H6BBrO3

- BP-11307

- 89598-97-0

- CS-0174885

- AKOS015834775

-

- MDL: MFCD00093408

- インチ: 1S/C6H6BBrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9-11H

- InChIKey: XSXTWLOHAGPBNO-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(B(O)O)C(O)=CC=1

計算された属性

- せいみつぶんしりょう: 215.95900

- どういたいしつりょう: 215.959

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.7

じっけんとくせい

- 密度みつど: 1.84

- ゆうかいてん: 196-200

- ふってん: 378.3°C at 760 mmHg

- フラッシュポイント: 182.6°C

- 屈折率: 1.644

- PSA: 60.69000

- LogP: -0.16550

5-Bromo-2-hydroxyphenylboronic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Bromo-2-hydroxyphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM134621-1g |

(5-Bromo-2-hydroxyphenyl)boronic acid |

89598-97-0 | 96% | 1g |

$104 | 2024-07-21 | |

| Ambeed | A455096-250mg |

(5-Bromo-2-hydroxyphenyl)boronic acid |

89598-97-0 | 98% | 250mg |

$25.0 | 2025-02-26 | |

| TRC | B694498-1g |

5-Bromo-2-hydroxyphenylboronic acid |

89598-97-0 | 1g |

$ 259.00 | 2023-04-18 | ||

| abcr | AB235629-5 g |

5-Bromo-2-hydroxybenzeneboronic acid, 96%; . |

89598-97-0 | 96% | 5g |

€577.50 | 2023-04-27 | |

| Apollo Scientific | OR1920-25g |

5-Bromo-2-hydroxybenzeneboronic acid |

89598-97-0 | 98% | 25g |

£936.00 | 2025-02-19 | |

| Aaron | AR003XJL-5g |

(5-Bromo-2-hydroxyphenyl)boronic acid |

89598-97-0 | 98% | 5g |

$150.00 | 2025-01-22 | |

| Aaron | AR003XJL-250mg |

(5-Bromo-2-hydroxyphenyl)boronic acid |

89598-97-0 | 98% | 250mg |

$10.00 | 2025-01-22 | |

| A2B Chem LLC | AB82341-250mg |

5-Bromo-2-hydroxyphenylboronic acid |

89598-97-0 | 98% | 250mg |

$19.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D748932-250mg |

(5-Bromo-2-hydroxyphenyl)boronic acid |

89598-97-0 | 96% | 250mg |

$60 | 2025-02-27 | |

| eNovation Chemicals LLC | D748932-5g |

(5-Bromo-2-hydroxyphenyl)boronic acid |

89598-97-0 | 96% | 5g |

$180 | 2025-02-27 |

5-Bromo-2-hydroxyphenylboronic acid 関連文献

-

1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

89598-97-0 (5-Bromo-2-hydroxyphenylboronic acid) 関連製品

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89598-97-0)5-Bromo-2-hydroxyphenylboronic acid

清らかである:99%

はかる:5.0g

価格 ($):176.0